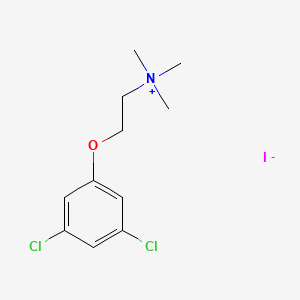
2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide is a quaternary ammonium compound with a molecular formula of C11H16Cl2INO. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
The synthesis of 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide typically involves the reaction of 3,5-dichlorophenol with N,N,N-trimethylethanolamine in the presence of a suitable iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium iodide salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the formulation of cleaning agents and disinfectants due to its ability to disrupt microbial cell membranes.
作用机制
The mechanism of action of 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism makes it effective as an antimicrobial agent.
相似化合物的比较
Similar compounds to 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications. The presence of the 3,5-dichlorophenoxy group in this compound provides unique chemical properties that can be advantageous in certain applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable reagent in research and industry. Further studies are needed to fully explore its potential and optimize its use in different applications.
属性
IUPAC Name |
2-(3,5-dichlorophenoxy)ethyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2NO.HI/c1-14(2,3)4-5-15-11-7-9(12)6-10(13)8-11;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQKJDHMKQAHZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC(=CC(=C1)Cl)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
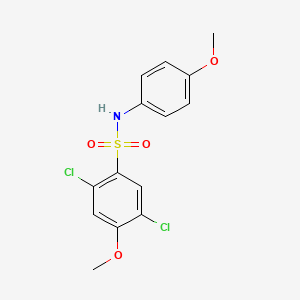
![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)
![1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2722257.png)
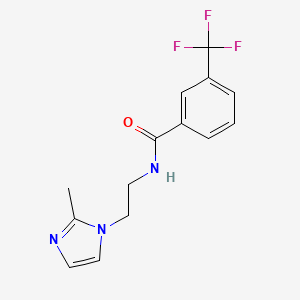

![N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2722260.png)
![4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2722261.png)
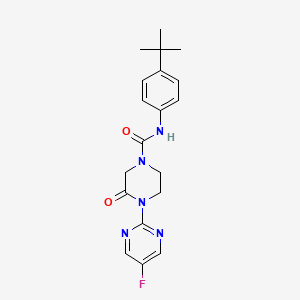
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2722264.png)
![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)
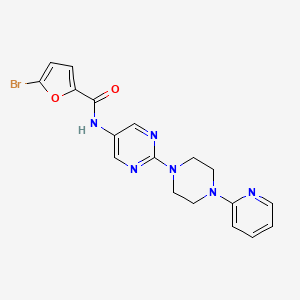
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)
![1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2722272.png)
